Copper 2,2'-bicinchoninate

Overview

Description

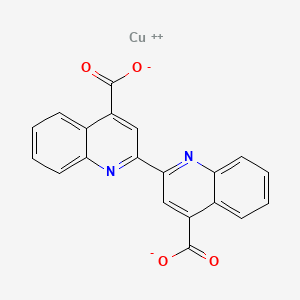

Copper 2,2’-bicinchoninate, also known as bicinchoninic acid, is a compound that reacts with copper to produce a purple-colored complex . It is used in various chemical reactions and tests, particularly for the detection of copper .

Synthesis Analysis

The synthesis of Copper 2,2’-bicinchoninate involves the reaction of copper with 2, 2’-biquinoline-4,4’-dicarboxylic acid (bicinchoninic acid). Bicinchoninate reacts with Cu1+ to produce a purple-colored complex. Bicinchoninate does not react readily with Cu2+. Determination of Cu2+ begins by reducing it to Cu1+ .Molecular Structure Analysis

The molecular structure of Copper 2,2’-bicinchoninate is characterized by the formation of a complex with copper. This complex shows intense absorption in the red light region due to metal to ligand charge transfer .Chemical Reactions Analysis

In the bicinchoninate method, copper can be determined by the reaction of copper with 2, 2’-biquinoline-4,4’-dicarboxylic acid (bicinchoninic acid). Bicinchoninate reacts with Cu1+ to produce a purple-colored complex. Bicinchoninate does not react readily with Cu2+. Determination of Cu2+ begins by reducing it to Cu1+ .Physical And Chemical Properties Analysis

Copper 2,2’-bicinchoninate is characterized by its reaction with copper to produce a purple-colored complex. This complex shows intense absorption in the red light region due to metal to ligand charge transfer .Scientific Research Applications

Quantitative Test for Copper

- A direct colorimetric assay for copper using 2,2'-bicinchoninic acid (BCA) has been described, offering high sensitivity and specificity for Cu(I). This method is effective for serum and biological samples and correlates well with atomic absorption spectrophotometry (Brenner & Harris, 1995).

Spectrophotometric Investigation for Protein Measurements

- Copper (II)-bicinchoninic acid reagent has been studied for its use in protein assays. The reagent shows a reaction mechanism with multiple chemical species and is subject to various chemical interferences (Braun, Wiechelman, & Gallo, 1989).

Carbohydrate Detection in Wheat Endosperm

- Copper-bicinchoninate has been optimized for carbohydrate detection in conjunction with high-performance liquid chromatography. This method allows for sensitive detection of reducing and non-reducing sugars (Ugalde, Faber, & Jenner, 1988).

Noncorrosive Dye Reagent for Sugar Chromatography

- The use of a copper (I)-bicinchoninate complex as a dye reagent for sugar chromatography is described. This dye is noncorrosive compared to other methods and is sensitive to low concentrations of sugar (Mopper & Gindler, 1973).

In Vitro Antitumor Activity

- Copper(I) complexes with bicinchoninic acid have shown potential in vitro antitumor activity against various human tumor cell lines, with a focus on overcoming cisplatin resistance (Porchia et al., 2017).

Oligosaccharide Homologues Assay

- The 2,2'-bicinchoninate assay has been used for determining reducing values of oligosaccharides, showcasing a uniform response across various oligosaccharide series (Doner & Irwin, 1992).

Determination of Cuprous Ions

- A spectrophotometric method using bicinchoninic acid has been developed for determining copper(I) in bacterial leach liquors. This method plays a significant role in understanding biological leaching mechanisms (Anwar et al., 2000).

Determination of Copper in Wine

- A colorimetric method using bicinchoninic acid for measuring total copper in wine has been established, demonstrating its applicability for routine monitoring in wineries (Kontoudakis et al., 2020).

Mechanism of Action

Future Directions

The future directions for Copper 2,2’-bicinchoninate could involve further exploration of its properties and potential applications. For instance, the complex it forms with copper shows intense absorption in the red light region, which could have potential applications in fields such as spectroscopy .

properties

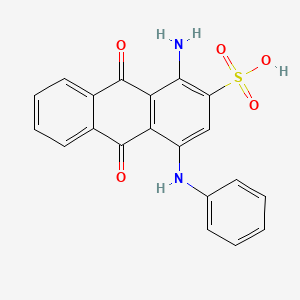

IUPAC Name |

copper;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O4.Cu/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;/h1-10H,(H,23,24)(H,25,26);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXRUABHNLLLJZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10CuN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226985 | |

| Record name | Copper 2,2'-bicinchoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76109-99-4 | |

| Record name | Copper 2,2'-bicinchoninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076109994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper 2,2'-bicinchoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hydroxy-8-[(4-sulphonaphthyl)azo]naphthalene-1,3-disulphonic acid](/img/structure/B1217429.png)